molecular formula C18H26N4O4S B2587508 2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid CAS No. 771499-27-5

2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid

Cat. No. B2587508
CAS RN: 771499-27-5
M. Wt: 394.49
InChI Key: KMSBHAKZUVLGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid” is a chemical substance with the CAS Number: 771499-27-5 . It has a molecular weight of 394.49 and its IUPAC name is [(2-hexyl-6-methyl-5,7-dioxo-8-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)sulfanyl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H26N4O4S/c1-4-6-7-8-9-12-19-15-14 (16 (20-12)27-11-13 (23)24)17 (25)21 (3)18 (26)22 (15)10-5-2/h4-11H2,1-3H3, (H,23,24) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the web search results.

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Studies have shown the synthesis and characterization of novel heterocyclic compounds, which often involve complex reactions and detailed analysis to understand their properties and potential applications. For instance, Tarasova et al. (2019) synthesized 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, demonstrating the intricate processes involved in creating such compounds and their potential utility in further chemical research (Tarasova, O., Nedolya, N., Albanov, A., & Trofimov, B., 2019).

Biological Activity and Applications

Research into heterocyclic compounds also extends to their biological activities and potential therapeutic applications. Farzaliyev et al. (2020) focused on the synthesis of new sulfur- and nitrogen-containing derivatives, highlighting their physiological properties and potential for drug development. This study underscores the relevance of such compounds in creating drugs with antioxidant effects and their impact on biological membranes (Farzaliyev, V., Shuriberko, A., Sujayev, A., Osmanova, S., Gojayeva, S., & Gahramanova, K., 2020).

Chemical Reactions and Properties

The exploration of chemical reactions and properties of heterocyclic compounds provides insights into their reactivity and potential uses in synthesis and industry. The study by Hajipour et al. (2009) on the synthesis and characterization of optically active poly(azo-ester-imide)s via interfacial polycondensation showcases the diversity of reactions that these compounds can undergo and their applications in materials science (Hajipour, A., Zahmatkesh, S., Roosta, P., & Ruoho, A.E., 2009).

properties

IUPAC Name

2-(7-hexyl-3-methyl-2,4-dioxo-1-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4S/c1-4-6-7-8-9-12-19-15-14(16(20-12)27-11-13(23)24)17(25)21(3)18(26)22(15)10-5-2/h4-11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSBHAKZUVLGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC2=C(C(=N1)SCC(=O)O)C(=O)N(C(=O)N2CCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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